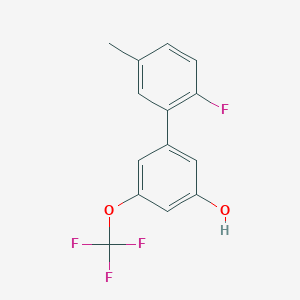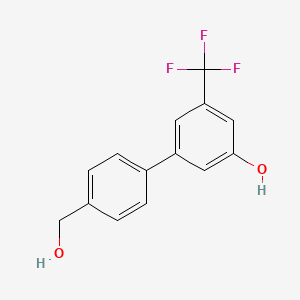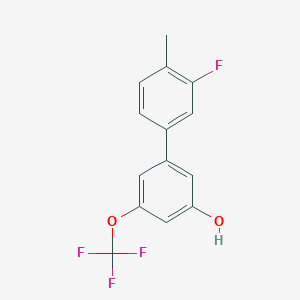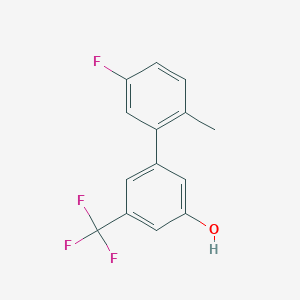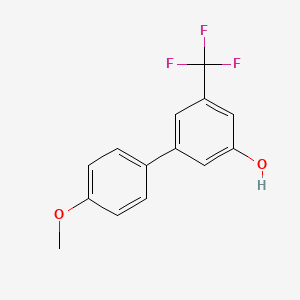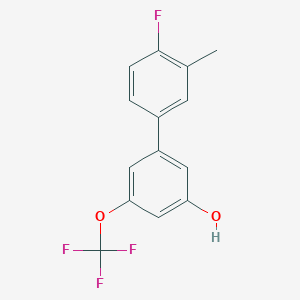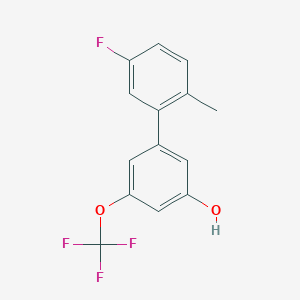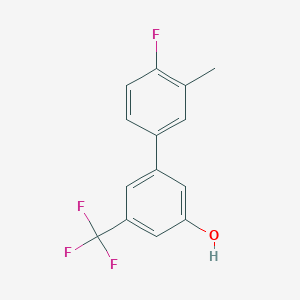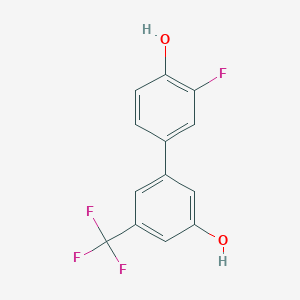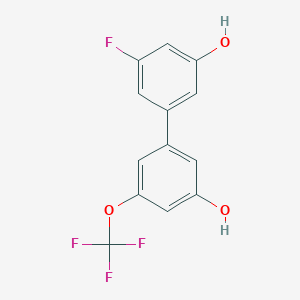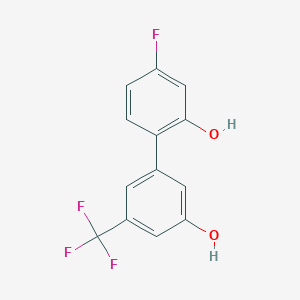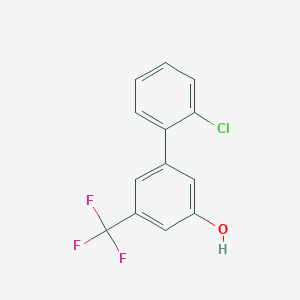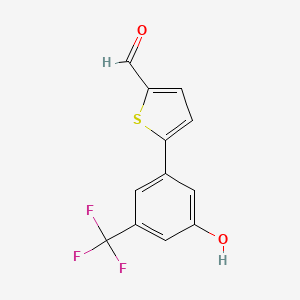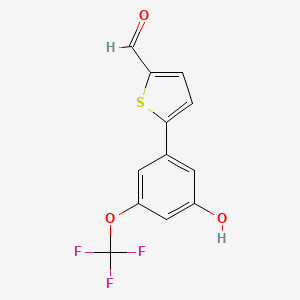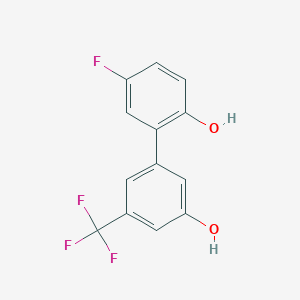
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) is a compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in the synthesis of various compounds and has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) has been studied for its potential use in the treatment of various diseases. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases. In addition, its ability to modulate the activity of enzymes and receptors has been studied for its potential use in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) have been studied in various animal models. Studies have shown that the compound has anti-inflammatory and antioxidant effects, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity and stability. It is also relatively easy to prepare and is readily available, making it a convenient and cost-effective option for researchers. However, it should be noted that the compound is toxic and should be handled with care. In addition, its effects on humans have not been extensively studied and it should be used with caution.
Future Directions
The potential applications of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) are vast and its effects on humans have not been extensively studied. As such, there is a great deal of potential for further research into its potential use in the treatment of various diseases. In addition, further research is needed to better understand its mechanism of action and to identify potential side effects. Finally, further studies are needed to assess the safety and efficacy of the compound in humans.
Synthesis Methods
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-hydroxyphenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction yields the desired product in a high yield. Other methods of synthesis include the reaction of 5-fluoro-2-hydroxyphenol with trifluoromethanesulfonic acid and the reaction of 5-fluoro-2-hydroxyphenol with trifluoroacetic anhydride.
properties
IUPAC Name |
4-fluoro-2-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-9-1-2-12(19)11(6-9)7-3-8(13(15,16)17)5-10(18)4-7/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBVLPFPHQWIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686566 |
Source


|
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-30-0 |
Source


|
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

